molecular formula C9H13ClN2 B8719342 2-(4-Chlorophenyl)propane-1,3-diamine

2-(4-Chlorophenyl)propane-1,3-diamine

Cat. No. B8719342
M. Wt: 184.66 g/mol
InChI Key: IZEQKRAAUCABAR-UHFFFAOYSA-N
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Patent
US04774248

Procedure details

30 g (0.1165 mol) of 2-(4-chlorophenyl)propane-1,3-diamine dihydrochloride are dissolved in the minimum quantity of water, NaOH is added until the pH is 11, the mixture is extracted with 4×100 ml of chloroform, the chloroform phase is washed with 50 ml of water, dried over MgSO4 and filtered, and the filtrate is evaporated to dryness to give 20.8 g (0.1127 mol) of 2-(4-chlorophenyl)propane-1,3-diamine.
Name
2-(4-chlorophenyl)propane-1,3-diamine dihydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:13][NH2:14])[CH2:11][NH2:12])=[CH:6][CH:5]=1>O.[OH-].[Na+]>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:13][NH2:14])[CH2:11][NH2:12])=[CH:8][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
2-(4-chlorophenyl)propane-1,3-diamine dihydrochloride
Quantity
30 g
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(C=C1)C(CN)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until the pH is 11
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×100 ml of chloroform
WASH
Type
WASH
Details
the chloroform phase is washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1127 mol
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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